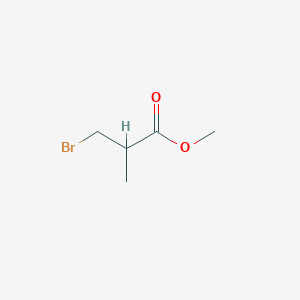

Methyl 3-bromo-2-methylpropanoate

Beschreibung

Significance of Alpha- and Beta-Bromoesters in Contemporary Organic Synthesis Research

Alpha- and beta-bromoesters are important classes of organic compounds that serve as versatile building blocks in a wide range of chemical transformations. Their utility stems from the presence of a bromine atom, a good leaving group, which facilitates nucleophilic substitution reactions. This allows for the introduction of various functional groups at the alpha or beta position of the ester, leading to the formation of diverse and complex molecular architectures.

Alpha-bromoesters , in particular, are widely used in the synthesis of alpha-substituted carboxylic acid derivatives. They are key intermediates in reactions such as the Reformatsky reaction, which involves the reaction of an alpha-haloester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester. organic-chemistry.org Alpha-bromoesters also participate in Williamson ether synthesis, where they react with alkoxides to form alpha-alkoxy esters. Furthermore, they are precursors for the synthesis of amino acids and other biologically active molecules.

Beta-bromoesters , on the other hand, are instrumental in the synthesis of beta-substituted carboxylic acid derivatives. They are commonly prepared by the addition of hydrogen bromide to α,β-unsaturated esters. orgsyn.org These compounds can undergo elimination reactions to form α,β-unsaturated esters or participate in substitution reactions with various nucleophiles. The reactivity of beta-bromoesters makes them valuable intermediates in the synthesis of natural products and pharmaceuticals.

The strategic placement of the bromine atom in both alpha- and beta-bromoesters allows for a high degree of control over the stereochemistry of the final product, a crucial aspect in the synthesis of chiral molecules with specific biological activities. The development of new and efficient methods for the synthesis of these esters continues to be an active area of research.

Strategic Importance of Methyl 3-bromo-2-methylpropanoate as a Versatile Synthetic Intermediate

This compound, with its bromine atoms at both the alpha and beta positions, combines the functionalities of both alpha- and beta-bromoesters, making it a particularly versatile synthetic intermediate. This dual reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular frameworks from a single starting material.

One of the key applications of this compound is in the synthesis of cyclic compounds. The presence of two reactive centers allows for intramolecular reactions, leading to the formation of cyclopropanes, lactones, and other ring systems. For example, treatment of this compound with a base can induce an intramolecular cyclization to form methyl 2-methylcyclopropanecarboxylate.

Furthermore, the differential reactivity of the alpha and beta positions can be exploited to achieve selective functionalization. The alpha-bromine is generally more reactive towards nucleophilic substitution, allowing for the introduction of a substituent at this position while leaving the beta-bromine intact for subsequent transformations. This stepwise functionalization provides a powerful tool for the synthesis of highly substituted and stereochemically defined molecules.

The versatility of this compound is further demonstrated by its use in the synthesis of various biologically active compounds. For instance, it has been employed as a key building block in the synthesis of potent antagonists of the somatostatin (B550006) sst3 receptor and in the preparation of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester. sigmaaldrich.com The ability to introduce diverse functional groups at specific positions makes this compound an invaluable tool for medicinal chemists in the development of new therapeutic agents.

Evolution of Research Interest in Halogenated Propanoate Esters for Complex Molecular Construction

The use of halogenated propanoate esters in organic synthesis has a long history, with early research focusing on their fundamental reactivity and applications in relatively simple transformations. However, with the increasing demand for more complex and stereochemically defined molecules in fields such as medicine and materials science, there has been a resurgence of interest in these versatile building blocks.

Early studies on halogenated propanoate esters primarily explored their use in classical reactions such as the Hell-Volhard-Zelinsky reaction for the synthesis of α-bromo acids. organic-chemistry.org While these methods were effective, they often required harsh reaction conditions and lacked stereocontrol.

The advent of modern synthetic methodologies, including transition metal catalysis and organocatalysis, has revolutionized the use of halogenated propanoate esters. These new methods have enabled the development of highly selective and efficient transformations, allowing for the synthesis of complex molecules with precise control over their three-dimensional structure. For example, palladium-catalyzed cross-coupling reactions have been extensively used to form carbon-carbon and carbon-heteroatom bonds with halogenated esters, providing access to a wide range of functionalized compounds.

In recent years, there has been a growing interest in the use of halogenated propanoate esters in asymmetric synthesis. The development of chiral catalysts and auxiliaries has made it possible to synthesize enantiomerically pure compounds from prochiral halogenated esters. This has had a significant impact on the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

The ongoing research in this field is focused on the development of even more efficient and sustainable methods for the synthesis and application of halogenated propanoate esters. This includes the use of greener solvents, milder reaction conditions, and more abundant and less toxic reagents. The continued exploration of the unique reactivity of these compounds is expected to lead to the discovery of new and innovative synthetic strategies for the construction of complex molecules with important biological and material properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWNAVCXZSQYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340848 | |

| Record name | Methyl 3-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20609-71-6 | |

| Record name | Methyl 3-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Methyl 3 Bromo 2 Methylpropanoate and Its Enantiomers

Stereoselective and Enantioselective Synthetic Approaches

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. nih.govnih.govacs.org For methyl 3-bromo-2-methylpropanoate, several stereoselective and enantioselective methods have been explored.

Chiral Catalyst-Mediated Enantioselective Bromination Techniques

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. While direct enantioselective bromination of esters can be challenging, the principles established for aldehydes and ketones offer a viable pathway. The strategy typically involves the use of a chiral secondary amine catalyst, such as a derivative of proline or a C2-symmetric diphenylpyrrolidine, which reacts with the carbonyl compound to form a nucleophilic enamine intermediate. nih.govrsc.org This chiral enamine then reacts with an electrophilic bromine source, like N-Bromosuccinimide (NBS), in a stereocontrolled manner.

For a precursor like methyl 2-methylpropanoate (B1197409), this approach would theoretically proceed via the formation of a chiral enamine or enol ether, which is then brominated. The facial bias imposed by the chiral catalyst directs the bromine atom to one side of the molecule, leading to the preferential formation of either the (R) or (S) enantiomer of the α-bromo ester. rsc.org Research on aldehydes has shown that this method can yield products with high enantiomeric excess (ee). acs.orgnih.gov For instance, using a C2-symmetric diphenylpyrrolidine catalyst has afforded α-brominated aldehydes in up to 96% ee. nih.gov

Table 1: Examples of Organocatalytic Asymmetric α-Bromination of Carbonyls This table is illustrative of the technique, as direct application to methyl 2-methylpropanoate is not widely reported.

| Carbonyl Substrate | Chiral Catalyst | Bromine Source | Enantiomeric Excess (ee) | Reference |

| Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | 92% | acs.org |

| Pentanal | (S)-Diphenylprolinol silyl (B83357) ether | NBS | 96% | nih.gov |

| Cyclohexanone | C2-symmetric imidazolidine | N-Bromophthalimide | up to 94% | nih.gov |

This methodology highlights a promising, though challenging, route to enantiomerically enriched α-halo esters through the careful design of chiral catalysts.

Biocatalytic Pathways to Chiral Bromoester Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly hydrolases like lipases and esterases, operate under mild conditions and can exhibit remarkable enantioselectivity. nih.govdocbrown.info A primary biocatalytic strategy for obtaining enantiomers of this compound is through kinetic resolution.

In a kinetic resolution process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. For example, the racemic mixture of this compound can be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme would preferentially hydrolyze one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid (R)-3-bromo-2-methylpropanoic acid, leaving the unreacted (S)-ester in high enantiomeric purity. nih.gov This method can achieve high enantiomeric excess for the remaining ester, although the maximum theoretical yield is 50%.

Another approach involves the resolution of a precursor alcohol, such as racemic 3-bromo-2-methyl-1-propanol. A lipase, like Candida antarctica lipase B (CALB), can be used to selectively acylate one of the alcohol enantiomers. mdpi.com For instance, using an acyl donor like isopropenyl acetate, the (R)-alcohol could be converted to (R)-3-bromo-2-methyl-1-propyl acetate, leaving the (S)-alcohol unreacted. nih.gov The resolved alcohol and ester can then be separated and the desired enantiomer of this compound can be obtained through subsequent oxidation and esterification steps.

Table 2: Lipase-Catalyzed Kinetic Resolution of a Model Racemic Alcohol

| Substrate | Enzyme | Acyl Donor | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (±)-1-Phenylethanol | Amano Lipase PS-C II | Isopropenyl acetate | (R)-1-Phenylethanol | 42% | 99.6% | nih.gov |

Deracemization Strategies for Resolution of this compound Enantiomers

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. wikipedia.org DKR combines a highly enantioselective reaction with an in-situ racemization of the substrate. youtube.com This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomeric product. wikipedia.org

A DKR process for a precursor like racemic 3-bromo-2-methyl-1-propanol would involve two catalysts: a lipase for the selective acylation of one enantiomer and a racemization catalyst, often a ruthenium complex, to interconvert the alcohol enantiomers. nih.govmdpi.com As the lipase selectively acylates the (R)-alcohol, the ruthenium catalyst would convert the remaining (S)-alcohol into the (R)-alcohol, feeding it back into the acylation cycle. This dual catalytic system drives the entire racemic mixture toward a single, enantiomerically pure acylated product. mdpi.comyoutube.com

Table 3: Key Components of a Typical Dynamic Kinetic Resolution System

| Component | Function | Example | Reference |

| Biocatalyst | Enantioselective transformation (e.g., acylation) | Candida antarctica Lipase B (CALB) | mdpi.com |

| Racemization Catalyst | In-situ racemization of the substrate | Ruthenium complex (e.g., Shvo's catalyst) | nih.govyoutube.com |

| Acyl Donor | Irreversible acylating agent for the enzymatic step | Isopropenyl acetate | nih.gov |

| Substrate | Racemic starting material | A secondary alcohol | wikipedia.org |

This approach represents a highly efficient method for producing enantiopure compounds from racemic mixtures.

Optimized Chemical Synthetic Routes

While stereoselective methods are crucial for producing specific enantiomers, efficient chemical routes to produce the racemic compound are also vital as it can serve as the starting material for resolution or deracemization processes.

Advanced Radical Bromination Methodologies

Radical bromination is a classic method for the halogenation of alkanes. The reaction typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. Bromination is known to be highly regioselective, preferentially occurring at the C-H bond that leads to the most stable radical intermediate (tertiary > secondary > primary).

Synthesizing this compound via this route would likely start from methyl 2-methylpropanoate (methyl isobutyrate). The target product requires bromination at one of the primary carbons of the isobutyrate backbone. This presents a significant challenge, as abstraction of a primary hydrogen is energetically less favorable than abstraction of the tertiary hydrogen at the C2 position. Standard radical conditions using Br₂ and UV light would overwhelmingly favor the formation of methyl 2-bromo-2-methylpropanoate (B8525525).

Advanced methodologies, such as photocatalysis, are being explored to control the regioselectivity of radical reactions. nih.gov These methods use a photocatalyst that, upon excitation with light, can initiate radical formation under milder conditions and potentially alter the conventional selectivity profiles. While specific applications to the primary bromination of methyl isobutyrate are not extensively documented, photocatalysis represents a frontier in achieving challenging radical transformations.

Electrophilic Bromination of Precursors

A more controlled and common approach to synthesizing β-haloesters involves the electrophilic addition of bromine to an α,β-unsaturated ester precursor. The most logical precursor for this compound is methyl methacrylate (B99206).

The reaction involves the electrophilic attack of the bromine molecule (Br₂) on the electron-rich carbon-carbon double bond of methyl methacrylate. chemguide.netchemguide.co.uk This proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion (Br⁻). docbrown.info This anti-addition typically leads to the formation of the vicinal dibromide, methyl 2,3-dibromo-2-methylpropanoate.

Reaction Scheme: Electrophilic Bromination of Methyl Methacrylate Methyl Methacrylate + Br₂ → Methyl 2,3-dibromo-2-methylpropanoate

To obtain the desired this compound from this dibrominated intermediate, a subsequent selective reduction step would be necessary to remove the bromine atom at the α-position (C2). This can be a challenging transformation, requiring careful selection of reducing agents to avoid over-reduction or elimination reactions.

Alternatively, the Hell-Volhard-Zelinsky (HVZ) reaction is a well-known method for the α-bromination of carboxylic acids. byjus.comwikipedia.org If applied to 2-methylpropanoic acid, it would produce 2-bromo-2-methylpropanoic acid, not the desired 3-bromo isomer, as the reaction specifically targets the α-carbon. askfilo.comlibretexts.org Therefore, this method is not suitable for the synthesis of the title compound.

Halogen Exchange Reactions and Their Mechanistic Studies

Halogen exchange reactions represent a fundamental and effective method for the synthesis of alkyl halides like this compound. The most prominent of these is the Finkelstein reaction, which operates via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comvedantu.comonlineorganicchemistrytutor.com This reaction typically involves treating an alkyl chloride or another alkyl halide with an alkali metal bromide.

The mechanism is a single-step process where a bromide ion acts as the nucleophile, attacking the carbon atom bearing the leaving group (e.g., a chloride or tosylate group). youtube.com This attack occurs simultaneously with the departure of the leaving group, leading to an inversion of stereochemistry at the reaction center. byjus.comonlineorganicchemistrytutor.com The success of the Finkelstein reaction is governed by several factors, including the nature of the leaving group, the nucleophilicity of the halide ion, and the solvent used. organic-chemistry.org

A key principle driving the reaction towards the desired product is Le Chatelier's principle. onlineorganicchemistrytutor.com By using a solvent in which the starting alkali halide is soluble but the resulting alkali halide salt is not, the equilibrium is shifted. For instance, in the synthesis of an alkyl bromide from an alkyl chloride, using sodium bromide in a solvent like acetone (B3395972) is effective because the sodium chloride formed is poorly soluble and precipitates out of the solution, driving the reaction forward. byjus.comyoutube.com While the classic Finkelstein reaction is renowned for preparing alkyl iodides using sodium iodide in acetone, the same principles apply to the synthesis of alkyl bromides. byjus.com The reaction is most efficient for primary halides and is also effective for α-carbonyl halides, a category that includes this compound. byjus.comyoutube.com

Mechanistic studies highlight that the reaction rate is dependent on typical SN2 reaction trends, where reactivity follows the order of methyl > primary > secondary substrates. youtube.com Tertiary halides are generally unsuitable due to steric hindrance, which favors elimination side reactions. youtube.com For less reactive systems or when using salts with high lattice energy, the addition of phase-transfer catalysts or crown ethers can be employed to enhance the reaction rate. organic-chemistry.orgfrontiersin.org

Table 1: Factors Influencing Halogen Exchange Reactions (Finkelstein Type)

| Factor | Influence on Reaction | Example Application for this compound Synthesis |

|---|---|---|

| Substrate | Primary and α-carbonyl halides are highly reactive. byjus.comyoutube.com | Starting with methyl 3-chloro-2-methylpropanoate would be an effective precursor. |

| Nucleophile | Bromide ion (from NaBr or KBr) acts as the incoming nucleophile. | Sodium bromide is commonly used as the bromide source. |

| Leaving Group | A good leaving group (e.g., tosylate, mesylate, chloride) is essential for an efficient SN2 reaction. youtube.comorganic-chemistry.org | Synthesis from methyl 2-methyl-3-(tosyloxy)propanoate would be a viable route. |

| Solvent | A polar aprotic solvent like acetone is used to exploit solubility differences between the reactant and product salts. byjus.comvedantu.comonlineorganicchemistrytutor.com | Using acetone as a solvent allows for the precipitation of NaCl when NaBr is used with a chloro-precursor, driving the equilibrium. youtube.com |

| Equilibrium | The reaction is an equilibrium process driven to completion by the precipitation of the newly formed metal halide salt. byjus.comonlineorganicchemistrytutor.comorganic-chemistry.org | The low solubility of NaCl in acetone ensures a high yield of the desired bromo-ester. byjus.com |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be significantly improved by applying the principles of green chemistry, aiming to reduce environmental impact and enhance safety. mit.eduwjarr.com These principles provide a framework for designing more sustainable chemical processes. msu.edu

Waste Prevention : This primary principle is about preventing waste rather than treating it after it's created. msu.edu In the context of synthesizing this compound, this involves choosing synthetic routes that generate minimal by-products. One-pot syntheses, where multiple reaction steps are carried out in a single reactor, can minimize waste from intermediate separation and purification steps. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mit.edumsu.edu Reactions with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions which inherently generate by-products.

Less Hazardous Chemical Synthesis : This principle advocates for using and generating substances with little to no toxicity. mit.eduskpharmteco.com For instance, when halogenating the precursor, traditional methods might use elemental bromine, which is highly toxic and corrosive. Greener alternatives could involve using less hazardous brominating agents or electrochemical methods.

Designing Safer Chemicals : While the target molecule is fixed, the process to make it can be designed for safety. This includes choosing reagents and reaction pathways that minimize the risk of accidents. mit.edu

Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and toxic organic solvents. wjarr.com Green chemistry encourages the use of safer alternatives like water, supercritical fluids (like CO₂), or ionic liquids, and minimizing solvent use altogether. wjarr.comresearchgate.netyoutube.com For the synthesis of α-halo esters, research has explored using water as a solvent for certain steps, which significantly reduces the environmental footprint. mdpi.com

Use of Catalysts : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. mit.eduyoutube.com Catalysts can increase reaction selectivity, reduce temperature requirements, and minimize waste.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 1. Waste Prevention | Utilizing one-pot or multicomponent reactions to reduce separation steps and solvent waste. nih.govresearchgate.net |

| 2. Atom Economy | Preferring addition reactions over substitution reactions where possible to maximize the incorporation of starting material atoms into the product. msu.edu |

| 3. Less Hazardous Synthesis | Replacing hazardous reagents like elemental bromine with safer alternatives such as N-bromosuccinimide or hydrobromic acid with an oxidant like H₂O₂. mdpi.com |

| 5. Safer Solvents | Replacing toxic organic solvents with greener options like water, supercritical CO₂, or 2-methyl-tetrahydrofuran. wjarr.comresearchgate.net |

| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps by using chemoselective reagents. mit.edunih.gov |

| 9. Catalysis | Using acid or enzyme catalysts for esterification and phase-transfer catalysts for halogen exchange to improve efficiency and reduce waste. organic-chemistry.orgmit.edu |

Process Chemistry and Scalability in Research

The transition from laboratory-scale synthesis to industrial production requires a focus on process chemistry and scalability. Modern technologies like continuous flow synthesis and microreactors offer significant advantages for producing compounds like this compound.

Continuous Flow Synthesis Optimization

Continuous flow synthesis, where reagents are continuously pumped through a reactor, offers enhanced control over reaction parameters compared to traditional batch processing. researchgate.net This method can lead to improved yield, higher purity, and increased safety, especially for exothermic or fast reactions.

Optimization of a continuous flow process involves systematically varying parameters such as temperature, pressure, residence time (controlled by flow rate and reactor volume), and reagent stoichiometry. researchgate.net For the synthesis of an ester like this compound, a flow system would allow for precise temperature control, preventing overheating and the formation of degradation by-products. researchgate.net Increasing the temperature generally increases the reaction rate, but an optimal temperature must be found to maximize yield without promoting side reactions. researchgate.net Similarly, adjusting the flow rate allows for fine-tuning the residence time to ensure complete reaction without unnecessary energy consumption. researchgate.net

Table 3: Parameters for Continuous Flow Synthesis Optimization

| Parameter | Effect on Synthesis | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions. researchgate.net | Find the optimal temperature that maximizes yield and purity. |

| Flow Rate | Determines the residence time of reagents in the reactor. researchgate.net | Achieve high productivity (g/day) by finding the fastest flow rate that still allows for high conversion. researchgate.netresearchgate.net |

| Residence Time | The duration the reaction mixture spends in the heated/catalyzed zone of the reactor. | Ensure sufficient time for the reaction to go to completion. |

| Stoichiometry | The molar ratio of reactants. | Use a slight excess of one reactant to drive the reaction to completion, while minimizing waste. |

| Pressure | Can be used to keep solvents in the liquid phase above their boiling points, allowing for higher reaction temperatures. | Enable superheated conditions to accelerate slow reactions safely. |

Microreactor Technology Applications for Enhanced Control

Microreactors are a key enabling technology in continuous flow chemistry, featuring channels with sub-millimeter dimensions. wikipedia.org Their defining characteristic is an extremely high surface-area-to-volume ratio, which provides unparalleled advantages in heat and mass transfer. hzwkpche.comresearchgate.net

For the synthesis of this compound, using microreactors offers several benefits:

Enhanced Heat Transfer : Esterification and halogenation reactions can be exothermic. The high surface area of a microreactor allows for rapid heat dissipation, preventing the formation of hot spots and subsequent side reactions or degradation, leading to higher product selectivity. hzwkpche.comyoutube.com

Rapid Mixing : The small channel dimensions ensure that mixing occurs almost instantaneously via diffusion, which is crucial for fast reactions where mixing time can be the rate-limiting step in conventional reactors. hzwkpche.comresearchgate.net

Increased Safety : The small volume of reagents within the reactor at any given time significantly reduces the risks associated with handling potentially hazardous materials or running highly energetic reactions. hzwkpche.comnih.govcore.ac.uk

Improved Control and Reproducibility : The precise control over temperature, residence time, and mixing leads to highly reproducible results and can improve product yield and purity. wikipedia.orghzwkpche.com

Table 4: Comparison of Microreactors and Batch Reactors

| Feature | Microreactor (Continuous Flow) | Traditional Batch Reactor |

|---|---|---|

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. hzwkpche.comresearchgate.net | Limited, potential for hot spots and temperature gradients. |

| Mass Transfer (Mixing) | Very fast, based on molecular diffusion. hzwkpche.comresearchgate.net | Slower, dependent on mechanical stirring. |

| Safety | High, due to small internal volume and superior heat dissipation. youtube.comnih.gov | Lower, larger volumes of hazardous materials are processed at once. |

| Process Control | Precise control over temperature, residence time, and stoichiometry. wikipedia.org | Less precise, potential for variability between batches. |

| Scalability | Achieved by "numbering-up" (running multiple reactors in parallel). youtube.com | Requires redesigning and building larger vessels, which can be complex. |

| Selectivity | Often higher due to uniform reaction conditions. hzwkpche.com | Can be lower due to temperature gradients and mixing issues. |

Mitigation Strategies for Side Product Formation in Industrial Research Contexts

In an industrial setting, controlling the formation of impurities is critical to ensure the final product meets stringent quality specifications. grace.comperkinelmer.com For the synthesis of this compound, several side products can arise.

Potential side reactions include:

Elimination Reactions : Base-catalyzed elimination of HBr from the product can lead to the formation of α,β-unsaturated esters (e.g., methyl methacrylate).

Di-substitution : In certain halogenation reactions, di-halogenated or other polysubstituted products might form.

Hydrolysis : If water is present, the ester group can hydrolyze back to a carboxylic acid.

Impurities from Starting Materials : Impurities present in the starting materials can be carried through the synthesis or react to form new impurities. youtube.com

Mitigation strategies are a core part of process development:

Process Optimization : Carefully controlling reaction parameters such as temperature, reaction time, and the rate of reagent addition can minimize the formation of kinetic by-products. For instance, keeping the temperature low and using a non-nucleophilic base can suppress elimination reactions.

Purity of Starting Materials : Using high-purity starting materials is essential to prevent the formation of related impurities. youtube.comregistech.com

In-Process Controls : Real-time analysis of the reaction mixture can help monitor the formation of impurities and allow for adjustments to be made during the process. mit.edu

Purge Studies : A formal "spike, purge, and fate" study can be conducted where known impurities are intentionally added to the process to understand how effectively they are removed by subsequent purification steps like crystallization or distillation. grace.com

Crystallization and Distillation : Developing robust purification methods is the final line of defense. The physical properties of this compound will dictate the most effective purification technique.

Table 5: Common Side Products and Mitigation Strategies

| Potential Side Product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Methyl methacrylate | Elimination of HBr from the final product, often base-catalyzed. | Control temperature and pH; use a non-nucleophilic base if required; minimize reaction time. |

| Methyl 2,3-dibromo-2-methylpropanoate | Over-halogenation of the starting material or product. | Precise control of brominating agent stoichiometry; controlled addition of the reagent. |

| 3-bromo-2-methylpropanoic acid | Hydrolysis of the ester functional group. | Use anhydrous conditions; control pH to avoid acid or base-catalyzed hydrolysis. |

| Isomeric Impurities | Formation of other bromo-isomers (e.g., methyl 2-(bromomethyl)propanoate). | Use of regioselective reactions; purification by distillation or chromatography. |

| By-products from Reagents | Impurities arising from the decomposition or side reactions of reagents (e.g., from Grignard reagents). ncert.nic.in | Use high-purity reagents; optimize reaction conditions to favor the desired pathway. |

Advanced Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2 Methylpropanoate

Nucleophilic Substitution Reactivity at the Brominated Carbon Center

The carbon atom attached to the bromine in methyl 3-bromo-2-methylpropanoate is the primary site for nucleophilic attack. The nature of the substitution mechanism, whether S({N})1 or S({N})2, is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

Detailed Mechanistic Elucidation of S({N})1 and S({N})2 Pathways

Nucleophilic substitution reactions can proceed through two main pathways: S({N})1 (substitution, nucleophilic, unimolecular) and S({N})2 (substitution, nucleophilic, bimolecular). libretexts.orgyoutube.com

The S(_{N})1 reaction is a two-step process. libretexts.orgyoutube.com The first and rate-determining step involves the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. libretexts.orgyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an S({N})1 reaction is dependent only on the concentration of the alkyl halide. libretexts.org Tertiary alkyl halides readily undergo S({N})1 reactions due to the stability of the resulting tertiary carbocation. youtube.comchemist.sg

The S({N})2 reaction , in contrast, is a one-step, concerted mechanism. youtube.com The nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry. youtube.com The rate of an S({N})2 reaction depends on the concentrations of both the alkyl halide and the nucleophile. youtube.com This pathway is favored for unhindered substrates like methyl and primary alkyl halides. youtube.com

For this compound, which is a primary alkyl halide, the S({N})2 pathway is generally favored. However, the presence of a methyl group at the α-position introduces some steric hindrance, which could slightly disfavor the S({N})2 pathway compared to an unbranched primary halide. The potential for a competing S(_{N})1 pathway, although less likely, cannot be entirely dismissed, especially under conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile.

Influence of Steric and Electronic Factors on Reaction Kinetics and Selectivity

Both steric and electronic factors play a crucial role in determining the kinetics and selectivity of nucleophilic substitution reactions. nih.gov

Steric Factors: The methyl group at the α-position in this compound creates steric hindrance around the reaction center. This hindrance impedes the backside attack required for an S({N})2 reaction, thereby slowing down the reaction rate. In cases of significant steric hindrance, as seen with tertiary alkyl halides, the S({N})2 pathway is highly disfavored, and the S(_{N})1 mechanism becomes dominant. libretexts.org

Role of Leaving Group Efficacy in Transformation Design

The effectiveness of the leaving group is a critical parameter in both S({N})1 and S({N})2 reactions. youtube.comwikipedia.org A good leaving group is a species that can stabilize the negative charge it acquires upon departure. youtube.com This is often correlated with the weakness of the corresponding conjugate base. youtube.com

Among the common halides, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is a poor leaving group. libretexts.org This trend is attributed to the increasing basicity of the halide anions in the reverse order. libretexts.org The bromide ion in this compound is considered a good leaving group, facilitating nucleophilic substitution reactions. youtube.comyoutube.com The ability of bromide to depart readily is essential for the design of synthetic transformations involving this compound. wikipedia.org In some cases, a poor leaving group can be "activated" by protonation or complexation with a Lewis acid to transform it into a good leaving group. wikipedia.orgidc-online.com

Organometallic Cross-Coupling Reactions

This compound can also participate in organometallic cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions typically involve a transition metal catalyst, most commonly palladium.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Ullmann)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. illinois.edu

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While typically applied to aryl and vinyl halides, advancements have extended its scope to include alkyl halides. nih.govnih.gov this compound, as an alkyl halide, can potentially undergo Suzuki-Miyaura coupling with various organoboron reagents to form new C-C bonds.

Ligand Design and Optimization for Catalytic Efficiency

In transition metal-catalyzed reactions involving initiators like this compound, the ancillary ligand coordinated to the metal center plays a dominant role in determining catalytic efficiency and reaction outcomes. scholaris.ca The design and optimization of these ligands are critical, as their steric and electronic properties can be systematically modified to enhance catalyst reactivity, often with more significant impact than changes to reaction time or temperature. scholaris.ca

The primary goal of ligand design in this context, particularly for Atom Transfer Radical Polymerization (ATRP), is to modulate the activity and stability of the catalyst. For copper-based ATRP systems, nitrogen-based ligands are extensively used. Substituted bipyridines, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), are highly effective because they can solubilize both the copper(I) and copper(II) species, creating a homogeneous catalytic system. cmu.edu This homogeneity enhances the rate of deactivation, which is crucial for maintaining control over the polymerization and achieving narrow molecular weight distributions. cmu.edu The choice of ligand can directly influence the equilibrium between the active, radical-propagating state and the dormant species, which is the fundamental principle of controlled radical polymerization. wikipedia.org

Benzotriazole and its derivatives have also emerged as efficient, cost-effective, and thermally stable bidentate ligands for copper-catalyzed reactions. researchgate.net Their strong electron-donating and accepting properties, combined with excellent solubility, make them versatile for facilitating various coupling reactions. researchgate.net The strategic selection of a ligand is therefore a key step in optimizing the catalytic cycle for reactions initiated by alkyl halides like this compound.

| Ligand Type | Key Feature | Impact on Catalysis | Example |

| Substituted Bipyridines | Enhances solubility of Cu(I) and Cu(II) species | Creates a homogeneous system, improves control over polymerization, and leads to lower polydispersity. cmu.edu | 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) |

| Multidentate Amines | Forms stable complexes with the copper catalyst | Used to control the rate and selectivity in surface-initiated polymerization. rsc.org | 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA) |

| Benzotriazoles | Cost-effective, thermally stable, bidentate | Acts as an efficient ligand in various Cu-catalyzed cross-coupling reactions. researchgate.net | Benzotriazole |

Radical Reactions and Their Propagation Mechanisms

Initiation of Controlled Radical Polymerization Processes

This compound serves as a classic initiator for controlled radical polymerization (CRP) processes. wikipedia.orgcmu.edu In these systems, the carbon-bromine bond is homolytically cleaved in the presence of a transition metal catalyst to generate a carbon-centered radical. This radical then adds to a monomer molecule, initiating the growth of a polymer chain. The key to "controlled" or "living" polymerization is that the halogen atom (bromine) is reversibly transferred between the growing polymer chain and the catalyst complex. wikipedia.org This reversible deactivation process keeps the concentration of active propagating radicals low at any given moment, minimizing irreversible termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.eduacs.org The structure of the initiator is crucial; for instance, initiators that generate radicals with high electron affinity may fail to effectively initiate the polymerization of certain monomers like methyl methacrylate (B99206) (MMA). cmu.edu

Role in Atom Transfer Radical Polymerization (ATRP) Systems

This compound and structurally similar compounds like ethyl 2-bromoisobutyrate are highly effective initiators for Atom Transfer Radical Polymerization (ATRP), one of the most robust methods for controlled polymerization. wikipedia.orgcmu.educmu.edu The process begins when the initiator (R-X) reacts with a transition metal complex in a lower oxidation state, such as a Cu(I)/ligand complex. The catalyst abstracts the halogen atom (X) from the initiator, forming a radical (R•) and oxidizing the metal complex (e.g., to Cu(II)X/ligand). wikipedia.org This radical then propagates by adding to monomer units.

The success of ATRP relies on a rapid and reversible deactivation step where the oxidized metal complex transfers the halogen back to the propagating polymer chain end, reforming a dormant species. acs.org The choice of halogen on the initiator has a significant impact; copper bromide generally leads to a more efficient deactivation step and better control over polydispersity compared to copper chloride. cmu.edu The rate of polymerization and the degree of control are dictated by the ATRP equilibrium constant, which is influenced by the initiator, catalyst, ligand, and monomer used. wikipedia.orgcmu.edu

Table of Initiator Systems in ATRP of Methyl Methacrylate (MMA)

| Initiator | Catalyst/Ligand | Observations |

| Ethyl 2-bromoisobutyrate | CuIBr / dNbpy | Gave the fastest rate of polymerization among systems tested, but showed some deviation in molecular weight at high conversions. cmu.eduacs.org |

| p-Toluenesulfonyl chloride | CuIBr / dNbpy | Provided better control of molecular weight and lower polydispersities compared to the CuICl system. cmu.eduacs.org |

| Diethyl 2-bromo-2-methylmalonate | CuBr / dNbpy | Efficiently initiated polymerization of MMA. cmu.eduacs.org |

| Diethyl 2-bromomalonate | CuBr / dNbpy | Failed to initiate polymerization of MMA, likely due to the electronic nature of the generated malonyl radical. cmu.eduacs.org |

Mechanistic Studies of Radical Scavenging and Termination Pathways

In radical polymerizations, termination pathways that quench radical activity are unavoidable but can be minimized in controlled processes like ATRP. The primary termination mechanism is radical-radical coupling or disproportionation. However, the low concentration of active radicals in ATRP significantly suppresses these events. cmu.edu The dominant process is the reversible deactivation, where the propagating radical is "scavenged" by the higher oxidation state metal complex (e.g., Cu(II)Br₂) to reform the dormant alkyl halide chain end. wikipedia.org

Beyond this controlled scavenging, other termination pathways can occur. Mechanistic studies on radical scavenging by other molecules show that processes can occur via formal hydrogen transfer or sequential proton loss electron transfer, particularly in polar, aqueous environments. nih.gov In the context of ATRP initiated by this compound, any impurities or additives in the system could potentially act as radical scavengers, leading to loss of chain-end functionality and a decrease in polymerization control. For example, the initiation step itself can lead to a build-up of the deactivating Cu(II) species if the initial radicals undergo termination before significant propagation occurs, which can slow or stall the polymerization. cmu.eduacs.org

Other Significant Transformations

Chemoselective Reduction of the Ester Moiety

The chemoselective transformation of one functional group in a molecule while leaving others intact is a fundamental challenge in organic synthesis. For this compound, the selective reduction of the ester moiety to an alcohol (forming 3-bromo-2-methylpropan-1-ol) without affecting the carbon-bromine bond is a significant transformation. This requires careful selection of reducing agents, as many common hydrides would readily react with the alkyl halide.

While direct studies on this compound are limited, research on other complex molecules demonstrates the principle of chemoselective ester reduction. For instance, in certain N-substituted-3-acetylindoles containing an ester group, treatment with sodium borohydride (B1222165) (NaBH₄) in DMF resulted in the unexpected and chemoselective reduction of the ester group in preference to a ketone. eurekaselect.com This highlights that under specific conditions, NaBH₄, typically considered a mild reducing agent, can be tuned to selectively reduce an ester. Achieving such selectivity for this compound would be synthetically valuable, though it would require careful optimization to prevent competing reactions such as elimination of HBr or reduction of the alkyl bromide.

Applications As a Pivotal Building Block in Complex Organic Synthesis

Construction of Chiral Molecules and Natural Product Fragments

The precise arrangement of atoms in a molecule is paramount to its biological function. Methyl 3-bromo-2-methylpropanoate, available in both (R) and (S) enantiomeric forms, provides a reliable starting point for the synthesis of a wide array of chiral molecules. sigmaaldrich.comachemblock.combldpharm.combldpharm.com

Enantioselective Synthesis of Biologically Active Compounds

The enantiomers of this compound serve as key reactants in the synthesis of various biologically active compounds. For instance, the (R)-enantiomer is utilized in the preparation of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine. sigmaaldrich.com This highlights the ability to introduce specific functionalities with stereochemical control.

Precursors for Non-Natural Amino Acids and Peptide Mimetics

The search for novel therapeutic agents often involves the design and synthesis of non-natural amino acids and peptide mimetics. These modified structures can offer enhanced stability and biological activity compared to their natural counterparts. While direct synthesis of non-natural amino acids from this compound is not explicitly detailed in the provided results, its structural motif is highly relevant. The α-methyl-β-bromo ester functionality provides a scaffold that can be elaborated into a variety of amino acid-like structures through nucleophilic substitution at the bromine-bearing carbon and modification of the ester group.

Stereocontrolled Synthesis of Pharmaceutical Intermediates (e.g., Antagonists)

A significant application of (R)-methyl 3-bromo-2-methylpropanoate is in the stereocontrolled synthesis of a potent antagonist of the somatostatin (B550006) sst3 receptor, a decahydroisoquinoline (B1345475) derivative known as NVP-ACQ090. sigmaaldrich.com This demonstrates the compound's direct relevance in the development of pharmaceutical agents where specific stereochemistry is critical for therapeutic efficacy. The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern drug discovery, and chiral building blocks like this compound are instrumental in achieving this control.

Diversification Strategies for Advanced Materials and Functional Molecules

Beyond its role in medicinal chemistry, this compound is a versatile precursor for creating novel organic materials and functional molecules with tailored properties.

Synthetic Routes to Heterocyclic Compounds

The structure of this compound, featuring a reactive bromine atom and an ester functional group, makes it a suitable precursor for the synthesis of various heterocyclic compounds. These ring systems are fundamental cores of numerous natural products, pharmaceuticals, and materials.

The bromoester functionality is central to the construction of heterocyclic rings via intramolecular cyclization. In these reactions, a nucleophile, either introduced to the molecule or already present, displaces the bromide ion to form a new bond, leading to ring closure. The ester group can either be part of the final heterocyclic ring, as in the formation of lactones, or can be modified in subsequent steps.

A common strategy involves the reaction of the bromoester with a binucleophilic reagent. For instance, reaction with a primary amine can lead to the formation of a nitrogen-containing ring. The amine first displaces the bromide, and subsequent intramolecular amidation involving the ester group can form a cyclic imide, such as a succinimide (B58015). Similarly, intramolecular O-alkylation, where an oxygen nucleophile displaces the bromide, is a key step in forming oxygen heterocycles like lactones.

The bromoester moiety is a versatile precursor for synthesizing heterocycles containing nitrogen and oxygen atoms, which are prevalent in biologically active molecules.

Oxygen Heterocycles: γ-Butyrolactones and butenolides are five-membered oxygen-containing heterocycles found in many natural products. orgsyn.orgrug.nl The synthesis of these structures often relies on precursors containing a bromine atom. For example, the cyclization of 2-bromohomoallylic alcohols is a known method for producing α-methylene-γ-lactones. orgsyn.org Another established route involves the dehydrobromination of an α-bromo-γ-butyrolactone to yield a Δα,β-butenolide. orgsyn.org These syntheses, while not starting directly from this compound, illustrate the principle of using a bromo-functionalized carbon chain to construct these important oxygen heterocycles. The general strategy involves an intramolecular nucleophilic attack by a hydroxyl group onto the carbon bearing the ester, or a related cyclization pathway facilitated by the bromo-substituent.

Nitrogen Heterocycles: Substituted succinimides are a class of five-membered nitrogen-containing heterocycles (cyclic imides) known for their diverse biological activities, including use as anticonvulsant agents. researchgate.netresearchgate.net The synthesis of N-substituted succinimides can be achieved by reacting a primary amine with a derivative of succinic acid. While direct synthesis from this compound is not prominently documented, its structure is analogous to precursors used in such syntheses. A hypothetical route could involve the reaction with an amine to form an amino ester intermediate, which could then be induced to cyclize, forming the succinimide ring. The versatility of the bromoester functionality makes it a plausible candidate for elaboration into these and other nitrogen-containing ring systems.

Table 2: Heterocyclic Systems Synthesizable from Bromo-Precursors

| Heterocycle Class | General Precursor Type | Key Reaction | Resulting Structure | Source(s) |

| γ-Butyrolactones / Butenolides | Bromo-substituted acids/alcohols | Intramolecular O-alkylation / Lactonization | Five-membered oxygen heterocycle | orgsyn.orgorgsyn.org |

| Succinimides | Maleimides / Succinic acid derivatives | Intramolecular cyclization after amination | Five-membered nitrogen heterocycle (cyclic imide) | researchgate.netresearchgate.net |

Advanced Polymer Chemistry and Materials Science Applications

Utilization in Controlled Radical Polymerization (CRP) Techniques

Controlled Radical Polymerization (CRP) methods have revolutionized polymer synthesis by enabling the creation of macromolecules with predetermined molecular weights, narrow molecular weight distributions, and well-defined structures. sigmaaldrich.comresearchgate.net Within this domain, derivatives of methyl 3-bromo-2-methylpropanoate are frequently employed, especially in Atom Transfer Radical Polymerization (ATRP), one of the most robust and versatile CRP techniques. sigmaaldrich.com

Design and Synthesis of Novel ATRP Initiators

The structure of an initiator is fundamental to ATRP, as it determines the α-end group of the polymer chain and its rate of activation must be comparable to the rate of propagation to ensure controlled polymerization. cmu.edu The 2-bromo-2-methylpropanoate (B8525525) framework is a common starting point for designing a vast array of functional initiators. researchgate.netcmu.edu By modifying the ester group, chemists can introduce specific functionalities into the resulting polymer.

For instance, prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) is a widely used initiator that introduces a terminal alkyne group. researchgate.netacs.org This alkyne functionality is particularly useful for post-polymerization modifications via "click" chemistry reactions. Another example is the synthesis of water-soluble initiators, such as 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate, which enables polymerization in aqueous media for biomedical or environmental applications. rsc.org The synthesis of these initiators often involves standard esterification reactions, for example, reacting 2-bromoisobutyryl bromide with a functional alcohol. cmu.edu

The table below summarizes examples of ATRP initiators derived from the 2-bromo-2-methylpropanoate structure and their intended functionalities.

| Initiator Name | Functional Group | Purpose/Application |

| Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) | Alkyne | Post-polymerization modification via click chemistry. researchgate.netacs.org |

| 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate | Dihydroxyl | Enables aqueous ATRP. rsc.org |

| Poly(ethylene glycol) methyl ether 2-bromo-2-methylpropanoate | Poly(ethylene glycol) | Synthesis of water-soluble block copolymers. cmu.edu |

| 2-(2,4-dinitrophenylthio)ethyl 2-bromo-2-methylpropionate | Protected Thiol | Synthesis of thiol-functional polymers. cmu.edu |

Kinetic and Mechanistic Studies of Polymerization with this compound Derivatives

Kinetic and mechanistic studies are crucial for understanding and optimizing polymerization processes. Research on ATRP initiated by 2-bromo-2-methylpropanoate derivatives has provided significant insights into the reaction dynamics. acs.orgcmu.edu In a typical controlled ATRP, the polymerization rate is first-order with respect to the monomer concentration, and the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion. cmu.edu

Systematic studies comparing functional initiators like PBiB to non-functional ones such as ethyl 2-bromoisobutyrate have been conducted. researchgate.netacs.org These investigations analyze the polymerization kinetics and the evolution of molecular weight as a function of monomer conversion. researchgate.netacs.org While these initiators generally provide good control, leading to polymers with low polydispersity, the functionality can sometimes introduce side reactions. For example, under certain ATRP conditions, the terminal alkyne groups of PBiB can undergo oxidative coupling, which can lead to bimodal molecular weight distributions and diminish the efficiency of subsequent click reactions. researchgate.netacs.org

The efficiency of initiation is also a key factor. Slow initiation compared to propagation can lead to deviations from the theoretical molecular weight, particularly at low conversions. cmu.edu For example, the initiation of methyl methacrylate (B99206) (MMA) polymerization with some tertiary alkyl halides can be slower than propagation due to steric effects, a phenomenon known as the back strain effect. cmu.edu This highlights the importance of selecting the appropriate initiator and catalytic system to match the reactivity of the monomer. cmu.educmu.edu

The following table presents representative kinetic data for the ATRP of styrene (B11656) initiated by PBiB, demonstrating the controlled nature of the polymerization.

| Initiator | Monomer | Mn (Theoretical) | Mn (Experimental) | Polydispersity Index (Mw/Mn) |

| PBiB | Styrene | 5,200 | 5,400 | 1.15 |

| PBiB | Styrene | 10,400 | 10,200 | 1.18 |

| Data is illustrative based on findings in cited literature. researchgate.netacs.org |

Synthesis of Polymers with Defined Architectures and End-Group Functionalities

A major advantage of using functional initiators based on this compound in ATRP is the ability to create polymers with precisely defined architectures and functionalities. sigmaaldrich.comcmu.edunih.gov Since the initiator fragment remains at the chain end, it provides a direct route to α-functional polymers. cmu.educmu.edu

This capability is extensively used to synthesize various complex macromolecular structures:

Block Copolymers : The halogen-terminated end of a polymer chain produced by ATRP can act as a macroinitiator to polymerize a second monomer, leading to the formation of block copolymers. sigmaaldrich.comcmu.edu For example, a poly(ethylene glycol)-based macroinitiator can be used to create amphiphilic block copolymers. cmu.edu

Star Polymers : Multifunctional initiators, where several 2-bromo-2-methylpropanoate groups are attached to a central core, can be used to simultaneously grow multiple polymer chains, resulting in star-shaped polymers. sigmaaldrich.com

Polymers with Pendant Functional Groups : The tolerance of ATRP to various functional groups allows the polymerization of monomers that already contain specific functionalities, complementing the end-group functionalization provided by the initiator. cmu.edu

The precise control over these architectural parameters is essential for developing materials for high-tech applications in fields like nanotechnology and biomedicine. nih.gov

Role as an Inimer in Advanced Polymer Architecture Creation

The concept of an "inimer" — a molecule that can simultaneously act as an initiator and a monomer — represents a sophisticated strategy for synthesizing complex polymer architectures. tandfonline.com This dual reactivity allows for the creation of structures that are difficult to achieve through other methods.

Simultaneous Initiation of Controlled Radical Polymerization and Participation in Ring-Opening Polymerization

A prime example of an inimer derived from the 2-bromo-2-methylpropanoate structure is γ-(2-bromo-2-methylpropionate)-ε-caprolactone (BMPCL). tandfonline.comsemanticscholar.org This molecule ingeniously combines two key reactive features in one entity:

A tertiary α-bromo ester group, which serves as a classic initiating site for ATRP. tandfonline.com

A strained ε-caprolactone ring, which can undergo Ring-Opening Polymerization (ROP). tandfonline.com

This orthogonal reactivity is the cornerstone of its function as an inimer. It allows for two different polymerization mechanisms to be employed, often sequentially, to build complex polymer structures. The use of an inimer like BMPCL provides access to different polymer architectures, such as comb or graft copolymers, which are distinct from the linear diblock copolymers typically produced using a simple bifunctional initiator. tandfonline.com

Synthesis of Graft and Comb Copolymers

The synthesis of graft and comb copolymers is a powerful application of inimers like BMPCL. tandfonline.comsemanticscholar.org This strategy, often termed "grafting-from," typically involves two main steps:

Backbone Synthesis : The inimer (BMPCL) is first copolymerized with a comonomer (e.g., ε-caprolactone) via Ring-Opening Polymerization (ROP). This creates a polymer backbone (e.g., poly(ε-caprolactone)) with the 2-bromo-2-methylpropionate initiating groups now incorporated as pendant side chains. semanticscholar.org

Grafting : These pendant alkyl bromide groups are then used to initiate the ATRP of a second monomer (e.g., methyl methacrylate). This causes polymer chains of the second monomer to grow from the backbone, forming the "teeth" of the comb structure. semanticscholar.org

This method allows for excellent control over the final architecture, including the length of the backbone, the spacing of the grafts, and the length of the grafted chains. Such well-defined graft copolymers are of interest for a variety of applications, from drug delivery to surface modification. semanticscholar.orgresearchgate.net

Integration into Hybrid Materials and Nanostructures

The functional characteristics of this compound, specifically the presence of a reactive bromine atom and an ester group, position it as a valuable, though not yet extensively documented, building block in the realm of advanced polymer chemistry. Its structural similarity to well-studied initiators for controlled radical polymerization techniques suggests its potential for creating sophisticated hybrid materials and nanostructures.

Synthesis of Organosilicon Compounds for Surface Modification and Composites

The integration of organic polymers with inorganic materials, such as organosilicon compounds, can lead to hybrid composites with enhanced properties. A key strategy for achieving this is through surface-initiated polymerization, where polymer chains are grown directly from the surface of an inorganic substrate. This "grafting from" method allows for the creation of dense polymer brushes that can significantly alter the surface properties of the material.

While direct studies employing this compound for the surface modification of organosilicon materials are not widely reported in the literature, its structural analogy to common initiators for Atom Transfer Radical Polymerization (ATRP) provides a strong basis for its potential application in this area. ATRP is a powerful technique for synthesizing well-defined polymers and is frequently used for surface modification. The process typically involves an alkyl halide initiator, a transition metal complex (e.g., copper-based), and a ligand.

The bromoester functionality in this compound makes it a suitable candidate as an ATRP initiator. The proposed mechanism for modifying a silica-based surface, a common organosilicon material, would involve two main steps:

Immobilization of the Initiator: The surface of the silica (B1680970) would first be functionalized with groups that can react with this compound. For instance, hydroxyl groups on a silica surface can be reacted with a silane (B1218182) coupling agent that subsequently allows for the attachment of the bromoester.

Surface-Initiated ATRP: The immobilized this compound can then initiate the polymerization of various monomers from the surface. For example, the polymerization of styrene or methacrylates would lead to polystyrene or polymethacrylate (B1205211) brushes being covalently attached to the silica surface.

This surface modification can be used to tailor the properties of organosilicon materials. For instance, grafting hydrophobic polymers could create a superhydrophobic surface, while grafting hydrophilic polymers could improve wettability and compatibility with aqueous systems. These modified organosilicon materials could find applications in coatings, adhesives, and as reinforcing fillers in polymer composites.

Table 1: Potential Monomers for Surface-Initiated ATRP from a this compound-Functionalized Surface

| Monomer | Resulting Polymer | Potential Application of Modified Organosilicon |

| Styrene | Polystyrene | Enhanced hydrophobicity, improved compatibility with non-polar matrices |

| Methyl methacrylate | Poly(methyl methacrylate) | Increased surface hardness, altered refractive index |

| (3-Trimethoxysilyl)propyl methacrylate | Poly[(3-trimethoxysilyl)propyl methacrylate] | Improved adhesion to other substrates, crosslinking capabilities |

This table presents hypothetical applications based on the established principles of ATRP and the known properties of the listed polymers.

Application in Biomaterials and Biocompatible Polymer Research

The surface properties of biomaterials are critical for their performance, as they dictate the interaction with biological systems. Unmodified biomaterial surfaces can sometimes elicit an undesirable foreign body response. Surface modification with biocompatible polymers is a widely adopted strategy to improve the biocompatibility of materials.

Here again, the potential of this compound as an ATRP initiator is significant. Surface-initiated ATRP can be used to graft biocompatible polymers onto the surfaces of various biomaterials, including metals, ceramics, and existing polymers. This can lead to the creation of surfaces that are resistant to protein adsorption and cell adhesion, thereby reducing the risk of biofouling and improving the long-term performance of medical implants and devices.

For example, a metallic implant could be functionalized with a silane coupling agent, followed by the attachment of this compound. Subsequently, a hydrophilic and biocompatible monomer, such as 2-hydroxyethyl methacrylate (HEMA) or oligo(ethylene glycol) methacrylate (OEGMA), could be polymerized from the surface via ATRP. The resulting polymer brush would create a hydrophilic layer that can repel proteins and cells, thus enhancing the biocompatibility of the implant.

Table 2: Potential Biocompatible Polymers Grafted via ATRP Initiated by a this compound Analogue

| Monomer | Resulting Polymer | Potential Benefit for Biomaterial |

| 2-Hydroxyethyl methacrylate (HEMA) | Poly(2-hydroxyethyl methacrylate) | Increased hydrophilicity, reduced protein adsorption |

| Oligo(ethylene glycol) methacrylate (OEGMA) | Poly(oligo(ethylene glycol) methacrylate) | Excellent protein resistance, "stealth" properties in a biological environment |

| N-isopropylacrylamide (NIPAAm) | Poly(N-isopropylacrylamide) | Thermo-responsive surface for controlled cell attachment and detachment |

The data in this table is based on research conducted with structurally similar bromoester initiators and illustrates the potential applications for this compound.

Computational and Theoretical Studies on Methyl 3 Bromo 2 Methylpropanoate

Density Functional Theory (DFT) Calculations

There is a notable absence of published research detailing Density Functional Theory (DFT) calculations specifically for Methyl 3-bromo-2-methylpropanoate. DFT is a robust method for investigating the electronic properties of molecules, offering insights into their structure, reactivity, and spectroscopic characteristics.

No specific studies were found that report on the electronic structure or reactivity descriptors (such as HOMO-LUMO gaps, electrostatic potential maps, or Fukui functions) of this compound derived from DFT calculations. Such data would be invaluable for understanding its reactivity in chemical transformations.

Similarly, the literature lacks specific DFT studies aimed at predicting the reaction pathways and characterizing the transition states for reactions involving this compound. This type of analysis is crucial for understanding reaction mechanisms and kinetics, for example, in its nucleophilic substitution reactions.

While the stereochemistry of this compound is central to its applications, no dedicated computational studies on its conformational analysis and stereochemical preferences using DFT were identified. Such studies would help in understanding the relative stabilities of its different conformers and the energetic barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. In the context of synthetic chemistry, this approach, often termed Quantitative Structure-Reactivity Relationship (QSRR), provides a powerful tool for understanding and predicting the reaction outcomes of molecules like this compound. By establishing a mathematical link between molecular descriptors and reaction efficiency, QSAR can guide reaction optimization and the design of novel synthetic pathways.

Correlation of Structural Parameters with Synthetic Efficiency

The synthetic efficiency of this compound in various reactions, particularly nucleophilic substitutions, is governed by a combination of electronic and steric factors. QSAR models can quantify these influences by correlating molecular descriptors with experimentally determined reaction rates or yields.

For a typical SN2 reaction involving this compound, key structural parameters influencing its reactivity include:

Steric Hindrance: The presence of the methyl group on the α-carbon (the carbon adjacent to the bromine atom) significantly impacts the accessibility of the electrophilic carbon to an incoming nucleophile. This steric hindrance can be quantified using descriptors such as Taft's steric parameter (Es) or various computational descriptors that measure molecular volume and surface area around the reaction center.

Electronic Effects: The ester and methyl groups influence the electron density at the reaction center. The electron-withdrawing nature of the carbonyl group can affect the partial positive charge on the α-carbon. Hammett and Taft electronic parameters (σ*), as well as quantum chemical descriptors like Mulliken charges, can be used to model these effects. mdpi.com

Bond Properties: The strength and polarity of the carbon-bromine (C-Br) bond are critical for its cleavage during a substitution reaction. Descriptors such as bond length, bond dissociation energy, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) localized on the C-Br bond can be correlated with reactivity. mdpi.com

A hypothetical QSAR study on a series of related bromoalkanoate esters might yield a model that predicts the rate constant (log k) for a nucleophilic substitution reaction. An example of such a model is presented below:

Hypothetical QSAR Model for Nucleophilic Substitution Reactivity:

log k = -1.2 * Es + 0.8 * σ* - 0.5 * E(LUMO) + 2.5

This equation illustrates how steric hindrance (Es) negatively impacts the reaction rate, while electronic effects (σ*) and a lower LUMO energy (making the molecule a better electron acceptor) can enhance it.

To illustrate the correlation of structural parameters with synthetic efficiency, consider the following hypothetical data for a series of bromo-esters in a reaction with a common nucleophile:

| Compound | Steric Parameter (Es) | Electronic Parameter (σ*) | LUMO Energy (eV) | Observed Yield (%) |

| This compound | -1.54 | 0.00 | -1.2 | 65 |

| Ethyl 3-bromopropanoate | -0.07 | +0.10 | -1.1 | 85 |

| Methyl 2-bromopropanoate | -0.47 | +0.05 | -1.3 | 78 |

| Methyl 4-bromobutanoate | -0.36 | +0.02 | -1.0 | 92 |

Predictive Modeling for Novel Reaction Discovery

Predictive modeling, powered by machine learning and artificial intelligence, extends the principles of QSAR to forecast the outcomes of unknown reactions and even discover entirely new transformations. rsc.orgmit.edu For a substrate like this compound, predictive models can be trained on large datasets of known reactions involving alkyl halides and esters.

These models learn the underlying chemical rules and patterns that govern reactivity. nih.gov For instance, a model could predict the likelihood of substitution versus elimination under different reaction conditions (e.g., choice of nucleophile/base, solvent, temperature). By analyzing the structural features of this compound, the model could suggest novel coupling partners or reaction conditions that would lead to a desired product with high efficiency.

The process of building such a predictive model involves several key steps:

Data Curation: Assembling a large dataset of reactions involving compounds structurally similar to this compound.

Featurization: Representing the molecules and reaction conditions using numerical descriptors. This can include the structural parameters mentioned previously, as well as descriptors for the nucleophile, solvent, and catalyst.

Model Training: Using machine learning algorithms (e.g., random forests, neural networks) to learn the relationship between the input features and the reaction outcome (e.g., product structure, yield). u-tokyo.ac.jp

Prediction and Validation: Using the trained model to predict the outcomes of new, hypothetical reactions involving this compound and validating these predictions experimentally.

A hypothetical application of a predictive model could be to screen a virtual library of nucleophiles to identify those that would selectively react with this compound to form a novel carbon-carbon or carbon-heteroatom bond with minimal side products. The model's output could be a ranked list of potential reactants based on predicted yield.

Hypothetical Predictive Model Output for Novel C-C Bond Formation:

| Nucleophile | Predicted Yield (%) | Predicted Selectivity (Substitution vs. Elimination) | Confidence Score |

| Organocuprate A | 88 | 95:5 | 0.92 |

| Enolate B | 75 | 80:20 | 0.85 |

| Grignard Reagent C | 62 | 60:40 | 0.78 |

| Organozinc Reagent D | 91 | 98:2 | 0.95 |

Such predictive models, while computationally intensive to develop, hold immense promise for accelerating chemical research and enabling the discovery of new synthetic methodologies for versatile building blocks like this compound. arxiv.org

Advanced Spectroscopic and Chromatographic Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for probing the structure and dynamics of molecules in solution. It is particularly valuable in mechanistic research, where understanding the transformation of reactants into products through various intermediate stages is crucial.

While one-dimensional (1D) NMR provides essential information about the chemical environment of nuclei like ¹H and ¹³C, complex molecules and reaction mixtures often yield congested spectra that are difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

For derivatives and reaction intermediates involving the Methyl 3-bromo-2-methylpropanoate framework, several 2D NMR experiments are particularly insightful:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For a derivative of this compound, a COSY spectrum would show cross-peaks connecting the methine proton at the C2 position with the protons of the methyl group at C2 and the methylene (B1212753) protons at the C3 position. This helps in assembling the carbon backbone.